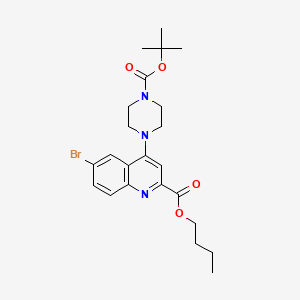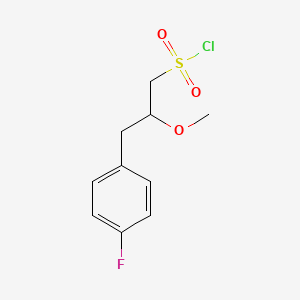
1,5-Dibromo-2-fluoro-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dibromo-2-fluoro-3-nitrobenzene is an aromatic compound with the molecular formula C6H2Br2FNO2 It is characterized by the presence of two bromine atoms, one fluorine atom, and one nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2-fluoro-3-nitrobenzene can be synthesized through a multi-step process involving halogenation and nitration reactions. One common method involves the following steps:
Bromination: The starting material, 2-fluoroaniline, is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 1 and 5 positions of the benzene ring.
Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3 position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2-fluoro-3-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include derivatives with various functional groups replacing the bromine atoms.
Reduction: The major product is 1,5-dibromo-2-fluoro-3-aminobenzene.
Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.
Scientific Research Applications
1,5-Dibromo-2-fluoro-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1,5-dibromo-2-fluoro-3-nitrobenzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by reducing agents.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-2-fluoro-5-nitrobenzene: Similar structure but with different positions of the substituents.
1,4-Dibromo-2-fluoro-5-nitrobenzene: Another isomer with different substitution patterns.
1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene: Contains a methoxy group instead of a hydrogen atom at the 4 position.
Uniqueness
1,5-Dibromo-2-fluoro-3-nitrobenzene is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (bromine) groups on the benzene ring creates a compound with distinct chemical properties compared to its isomers and analogs.
Properties
IUPAC Name |
1,5-dibromo-2-fluoro-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FNO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQVKMVBSJDXAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Methoxyphenyl)-4-methyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate](/img/structure/B2854520.png)




![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2854527.png)
![N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2854529.png)
![2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2854530.png)

![4-(4-fluorobenzenesulfonyl)-1-[2-(methylsulfanyl)benzoyl]piperidine](/img/structure/B2854535.png)
![1-(4-methoxyphenyl)-5-oxo-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B2854537.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2854538.png)


